molecular formula C8H18ClN B2704137 Pentamethylcyclopropan-1-amine hydrochloride CAS No. 2138183-57-8

Pentamethylcyclopropan-1-amine hydrochloride

Cat. No.: B2704137
CAS No.: 2138183-57-8
M. Wt: 163.69
InChI Key: FCPSLKISGDALIE-UHFFFAOYSA-N
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Description

Pentamethylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a rigid three-membered carbon ring substituted with five methyl groups and an amine hydrochloride functional group. The compound’s structure is inferred from its IUPAC name, though the exact spatial arrangement of the methyl groups on the cyclopropane ring remains unspecified in available literature . Cyclopropane derivatives are of interest due to their unique stereoelectronic properties and strain-induced reactivity. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

1,2,2,3,3-pentamethylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6(2)7(3,4)8(6,5)9;/h9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPSLKISGDALIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)N)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethylcyclopropan-1-amine hydrochloride involves the cyclopropanation of suitable precursors followed by the introduction of the amine group. One common method involves the reaction of a cyclopropane derivative with a methylating agent under controlled conditions to introduce the methyl groups. The amine group is then introduced through a nucleophilic substitution reaction using an appropriate amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentamethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentamethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of multiple methyl groups and the cyclopropane ring can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Cyclopropane Moieties

  • 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride Molecular Formula: C₁₁H₁₃ClN₂O Molecular Weight: 224.69 g/mol Key Features: A cyclopropane ring fused with a benzoxazole heterocycle. Applications: Not explicitly stated, but benzoxazole derivatives are often explored in medicinal chemistry for antimicrobial or anticancer activity .

Linear and Branched Amine Hydrochlorides

  • 2-Phenyl-1-propanamine Hydrochloride Molecular Formula: C₉H₁₄ClN Molecular Weight: 171.67 g/mol (calculated) Key Features: A linear amine with a phenyl substituent. Applications: Used in pharmaceutical intermediates; phenyl groups often improve lipid solubility and membrane permeability .
  • 4-Methoxy-4-methylpentan-1-amine Hydrochloride Molecular Formula: C₇H₁₈ClNO Molecular Weight: 167.67 g/mol (calculated) Key Features: A branched aliphatic amine with a methoxy group. The ether functionality may enhance hydrogen-bonding capacity. Synthesis: Prepared via hydrogenation of a dibenzyl precursor followed by acidification, yielding 51% efficiency .

Complex Alkaloid Hydrochlorides

  • Berberine Hydrochloride Molecular Formula: C₂₀H₁₈ClNO₄ Molecular Weight: 371.81 g/mol Key Features: An isoquinoline alkaloid with a planar aromatic system and quaternary ammonium group. Applications: Widely used in traditional medicine for antimicrobial and anti-inflammatory properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key References
Pentamethylcyclopropan-1-amine hydrochloride C₈H₁₈ClN 163.69 (calculated) Cyclopropane + 5 methyl groups
1-(5-Methyl-1,3-benzoxazol-2-yl)... C₁₁H₁₃ClN₂O 224.69 Cyclopropane + benzoxazole
2-Phenyl-1-propanamine hydrochloride C₉H₁₄ClN 171.67 (calculated) Linear chain + phenyl group
4-Methoxy-4-methylpentan-1-amine HCl C₇H₁₈ClNO 167.67 (calculated) Branched chain + methoxy group
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.81 Isoquinoline alkaloid + Cl⁻

Research Findings and Implications

  • Structural Rigidity vs. This rigidity may influence its reactivity in ring-opening reactions or supramolecular interactions .
  • Electronic Effects : The benzoxazole moiety in 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride introduces electron-withdrawing characteristics, which could alter the amine’s basicity compared to the purely aliphatic Pentamethylcyclopropan-1-amine derivative .

Biological Activity

Pentamethylcyclopropan-1-amine hydrochloride is a unique organic compound characterized by its cyclopropane structure substituted with five methyl groups and an amine functional group. This structural configuration contributes to its distinct physical and chemical properties, influencing its biological activity and potential applications in various fields, including pharmacology and organic synthesis.

  • Molecular Formula : C8H18ClN
  • Molecular Weight : 163.69 g/mol
  • CAS Number : 2138183-57-8

The compound's steric hindrance due to the five methyl groups surrounding the cyclopropane ring affects its reactivity and interactions with biological molecules, making it a subject of interest for researchers .

Pharmacokinetics

Current research does not provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This lack of information limits understanding of its bioavailability and overall pharmacological profile .

Interaction Studies

This compound has been studied for its potential biological activity, particularly in relation to enzyme interactions. For instance, research indicates that similar cyclopropane-containing compounds can exhibit varying degrees of inhibitory effects on enzymes such as β-glucosidase and β-galactosidase at different concentrations .

CompoundEnzyme TargetInhibition at 5 mMInhibition at 25 mM
6cβ-glucosidase43%20%
10bβ-glucosidase39%13%
11bβ-galactosidase25%No increase

These findings suggest that this compound may have similar inhibitory effects on specific enzymes, warranting further investigation into its enzymatic interactions .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research has demonstrated that compounds with similar structures can impact cellular processes significantly. For example, studies involving other cyclopropane derivatives have shown their ability to modulate enzyme activities and influence metabolic pathways in mammalian cells .

Applications in Research and Medicine

This compound is being explored for various applications:

  • Organic Synthesis : It serves as a reagent for synthesizing more complex molecules due to its unique structure .
  • Pharmaceutical Development : Its potential therapeutic properties are under investigation, particularly in relation to neurological targets due to its amine functionality .
  • Biological Research : The compound is studied for its interactions with biological molecules, which could lead to insights into drug design and development strategies .

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